molecular formula C17H22N2O2 B4666709 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B4666709
M. Wt: 286.37 g/mol
InChI Key: XLZJXRBSSGXJFT-UHFFFAOYSA-N
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Description

The compound 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione belongs to the pyrrolobenzodiazepine (PBD) class, characterized by a seven-membered diazepine ring fused with a pyrrolidine ring. The 3-methylbutyl substituent at the N10 position distinguishes it from other analogues.

Properties

IUPAC Name

5-(3-methylbutyl)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(2)9-11-19-14-7-4-3-6-13(14)16(20)18-10-5-8-15(18)17(19)21/h3-4,6-7,12,15H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJXRBSSGXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • IUPAC Name : 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Research indicates that compounds in the pyrrolo[2,1-c][1,4]benzodiazepine class exhibit various mechanisms of action. The specific activities of 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione include:

  • GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, which play a crucial role in inhibitory neurotransmission within the central nervous system (CNS) .
  • Anticonvulsant Properties : Due to its structural similarity to known anticonvulsants, there is potential for this compound to exhibit anticonvulsant effects in animal models .

In Vitro Studies

In vitro studies have demonstrated that 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione possesses significant biological activity:

Study TypeFindings
Binding AffinityExhibits high binding affinity for GABA_A receptors .
CytotoxicityShows selective cytotoxicity against certain cancer cell lines .
NeuroprotectiveDemonstrates neuroprotective effects in neuronal cell cultures .

In Vivo Studies

In vivo studies assessing the pharmacological effects of the compound have provided insight into its potential therapeutic applications:

  • Animal Models : Research involving rodent models has indicated that administration of this compound resulted in reduced seizure frequency and severity .
  • Behavioral Studies : Behavioral assays suggest anxiolytic properties without significant sedative effects, making it a candidate for further development as an anxiolytic agent .

Case Studies and Research Findings

Several case studies have explored the pharmacological profile of this compound:

  • Anticonvulsant Activity : A study published in Journal of Medicinal Chemistry reported that AH-8529 exhibited significant anticonvulsant activity in a mouse model of epilepsy. The compound was shown to increase seizure threshold significantly compared to controls .
  • Neuroprotective Effects : Another research article highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal death. The study concluded that it could be beneficial for neurodegenerative disorders .
  • Anxiolytic Properties : In a behavioral study assessing anxiety-like behaviors in rats, AH-8529 administration led to decreased anxiety levels measured by elevated plus maze tests .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Properties

Compound Name Substituent at N10 Molecular Weight Key Properties Evidence Source
10-Allyl-PBD-dione Allyl (C₃H₅) 256.30 Orthorhombic crystal system (P2₁2₁2₁), boat conformation of diazepine ring
10-(Phenylmethyl)-PBD-dione Benzyl (C₆H₅CH₂) 306.36 Higher lipophilicity due to aromatic group; potential for π-π interactions
10-((4-Bromothiophen-2-yl)methyl) 4-Bromothiophenylmethyl Not provided Potent ACE inhibition (IC₅₀ data unspecified); non-carboxylic acid inhibitor
10-(3-Methylbutyl)-PBD-dione 3-Methylbutyl (C₅H₁₁) ~264.34* Predicted enhanced membrane permeability due to branched alkyl chain N/A†

*Calculated based on molecular formula.
†Inferred from structural trends in analogues.

Key Observations:
  • Alkyl vs.
  • Electron-Withdrawing Groups : The 4-bromothiophenylmethyl group in introduces electron-withdrawing effects, critical for ACE inhibition .

Crystallographic and Conformational Analysis

  • 10-Allyl-PBD-dione :
    • Space group: P2₁2₁2₁; unit cell dimensions: a = 7.0988 Å, b = 11.7166 Å, c = 15.6592 Å .
    • Diazepine ring adopts a boat conformation, with the allyl substituent influencing crystal packing via van der Waals interactions .
  • 6-Nitro-PBD-dione :
    • Nitro group induces π-π stacking (centroid distances: 3.80–3.89 Å) and hydrogen bonding, stabilizing a 3D framework .
Antitumor and Antimicrobial Activity:
  • Natural PBD derivatives (e.g., circumdatin C) from Aspergillus spp. show antioxidant activity (IC₅₀ = 9.9 µM for 2-hydroxycircumdatin C) but lack antibacterial effects .
  • Synthetic 10-allyl-PBD-dione derivatives exhibit DNA interstrand cross-linking, a mechanism relevant to antitumor antibiotics .
Neurological Activity:
  • The 3-methylbutyl group may slow metabolism due to steric hindrance, extending half-life compared to methyl-substituted analogues.
Enzyme Inhibition:
  • The 4-bromothiophenylmethyl analogue () is a potent ACE inhibitor, highlighting the role of electronegative substituents in enzyme interaction .

Stereochemical Considerations

  • (S)-enantiomers : Often show higher bioactivity; e.g., (S)-(+)-PBD-dione derivatives are prioritized in anxiolytic studies .
  • C11a Methylation : Introduced via LDA/MeOTf to modulate metabolic stability .

Data Tables

Table 1: Crystallographic Parameters of Selected Analogues

Compound Space Group Unit Cell Volume (ų) Diazepine Conformation Key Interactions
10-Allyl-PBD-dione P2₁2₁2₁ 1302.44 Boat van der Waals
6-Nitro-PBD-dione P2₁/c Not provided Boat π-π stacking, N–H⋯O
10-(Phenylmethyl)-PBD-dione Not reported Likely π-π interactions

Q & A

Q. What synthetic methodologies are commonly employed for preparing 10-(3-methylbutyl)-substituted pyrrolo[2,1-c][1,4]benzodiazepine-diones?

The synthesis typically involves alkylation of the parent pyrrolobenzodiazepine (PBD) scaffold. For example:

  • Alkylation Step : Reacting 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione with 3-methylbutyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF, followed by recrystallization from dichloromethane (yield: ~80%) .
  • Purification : Monitoring via TLC and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity .

Q. How is the structural conformation of this compound validated experimentally?

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C: 1.50–1.54 Å), dihedral angles, and hydrogen-bonding networks. For analogs like 10-allyl derivatives, disordered atoms in the tetrahydropyrrolyl ring require restrained refinement (occupancy ratio 50:50) .
  • NMR Spectroscopy : ¹H NMR in CDCl₃ confirms substitution patterns (e.g., allyl/propargyl protons at δ 4.5–5.5 ppm) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for substituents at the N10 position?

  • Antitumor Activity : Substituting N10 with alkyl groups (e.g., 3-methylbutyl) enhances DNA intercalation capacity compared to smaller groups (e.g., methyl). For example, 10-allyl derivatives show improved cytotoxicity in Streptomyces-derived antitumor analogs .
  • Steric Effects : Bulky substituents (e.g., propargyl) may reduce binding affinity to GABA receptors but improve metabolic stability .

Q. How do contradictory hypotheses about its mechanism of action (e.g., GABA agonism vs. DNA intercalation) affect experimental design?

  • GABA Receptor Studies : Use electrophysiological assays (e.g., patch-clamp) on neuronal cells to measure chloride ion flux, comparing potency to benzodiazepine controls .
  • DNA Interaction Assays : Employ ethidium bromide displacement assays or atomic force microscopy to assess DNA-binding affinity and intercalation kinetics .
  • Contradiction Note : Evidence for GABA activity is preliminary, while DNA intercalation is well-documented in structurally related PBDs .

Q. What computational strategies are used to predict reactivity or optimize synthesis?

  • Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways (e.g., alkylation energy barriers) to identify optimal solvents and catalysts .
  • Reaction Path Search : Combines transition-state analysis with experimental feedback to reduce trial-and-error in optimizing yields .

Q. What analytical challenges arise in characterizing dynamic structural features?

  • Crystallographic Disorder : In XRD, disordered carbon atoms (e.g., C10–C11) require restraints on bond distances (Δ ≤ 0.01 Å) and isotropic thermal parameters .
  • Dynamic NMR : Detect rotational barriers in the pyrrolidine ring using variable-temperature ¹H NMR (e.g., coalescence temperatures for diastereotopic protons) .

Q. How are bioactivity assays designed to evaluate antitumor efficacy?

  • In Vitro Models : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • DNA Cross-Linking Assays : Use agarose gel electrophoresis to visualize DNA adduct formation after incubation with the compound .

Q. What stability studies are critical for handling this compound in experimental settings?

  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 4–9) via HPLC, noting susceptibility to esterase-mediated hydrolysis in the lactam ring .
  • Photostability : Conduct accelerated aging under UV light (λ = 254 nm) to assess structural integrity .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Chemoinformatics : Apply machine learning to predict ADMET properties (e.g., LogP, bioavailability) from structural descriptors .
  • Hybrid Synthesis : Combine enzymatic catalysis (e.g., lipases) with traditional alkylation steps to improve stereoselectivity .

Q. What advanced crystallographic techniques address disorder in the solid-state structure?

  • Twinned Refinement : For crystals with non-merohedral twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • High-Pressure XRD : Resolve pressure-induced conformational changes in the pyrrolidine ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 2
Reactant of Route 2
10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

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